(R)-1-(3-Chloro-4-methylphenyl)butan-1-amine
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Overview
Description
®-1-(3-Chloro-4-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on a phenyl ring, attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloro-4-methylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and butan-1-amine.
Reductive Amination: The key step involves the reductive amination of 3-chloro-4-methylbenzaldehyde with butan-1-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Chloro-4-methylphenyl)butan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chloro-4-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Chloro-4-methylphenyl)butan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(3-Chloro-4-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloro-4-methylphenyl)butan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Chloro-4-methylphenyl)butan-1-amine: The racemic mixture containing both enantiomers.
1-(3-Chloro-4-methylphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(3-Chloro-4-methylphenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(3-chloro-4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
ZAOJEQBNAUOJAK-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)C)Cl)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)Cl)N |
Origin of Product |
United States |
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